4-氨基-1-萘酚盐酸盐

描述

4-Amino-1-naphthol hydrochloride is a chemical compound used as an inhibitor of polymerization and as a chemical intermediate . It is also used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine and 4-aminoalkyl-1-naphthol derivatives .

Synthesis Analysis

4-Amino-1-naphthol hydrochloride can be synthesized from α-nitronaphthalene. The α-nitronaphthalene is reduced to the naphthyl hydroxylamine and rearranged in acetone . It is also used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine .Molecular Structure Analysis

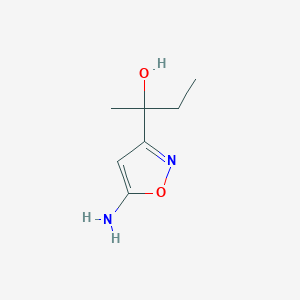

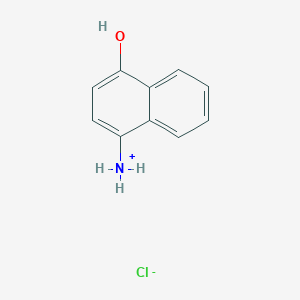

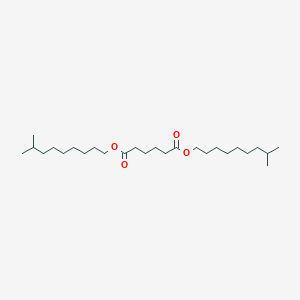

The molecular formula of 4-Amino-1-naphthol hydrochloride is H2NC10H6OH · HCl . It has a molecular weight of 195.65 . The SMILES string representation is Cl.Nc1ccc(O)c2ccccc12 .Chemical Reactions Analysis

4-Amino-1-naphthol hydrochloride is used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . It is also used in the synthesis of 4-aminoalkyl-1-naphthol derivatives .Physical And Chemical Properties Analysis

4-Amino-1-naphthol hydrochloride appears as acicular crystals . It is soluble in water and methanol . It has a melting point of 273 °C . It must be kept dry during storage to avoid oxidation and discoloration .科学研究应用

Synthesis of Triazine Derivatives

4-Amino-1-naphthol hydrochloride is utilized in the synthesis of triazine derivatives . Specifically, it has been used to create 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . These triazine compounds are significant due to their diverse biological activities, which include antibacterial, antifungal, and anticancer properties.

Production of Aminoalkyl-Naphthol Derivatives

This compound serves as a precursor in the production of 4-aminoalkyl-1-naphthol derivatives . These derivatives are important in medicinal chemistry for their potential therapeutic applications, including as intermediates in the synthesis of more complex pharmaceutical compounds.

作用机制

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As a chemical used in organic synthesis , its interaction with its targets would depend on the specific reactions it’s involved in.

Pharmacokinetics

As a technical grade compound, it’s primarily used in laboratory settings for synthesis purposes .

Result of Action

The molecular and cellular effects of 4-Amino-1-naphthol hydrochloride’s action would depend on the specific reactions it’s involved in. It has been used in the synthesis of various compounds , suggesting that its effects can be diverse and context-dependent.

Action Environment

The action, efficacy, and stability of 4-Amino-1-naphthol hydrochloride can be influenced by various environmental factors. For instance, it’s soluble in methanol , indicating that its solubility and therefore its action could be influenced by the solvent environment. Additionally, it’s sensitive to air , suggesting that exposure to air could affect its stability.

安全和危害

4-Amino-1-naphthol hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

属性

IUPAC Name |

4-aminonaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQTRARWCKEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

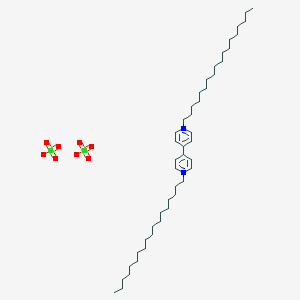

C1=CC=C2C(=C1)C(=CC=C2O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884207 | |

| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | 4-Amino-1-naphthol hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5959-56-8 | |

| Record name | 4-Amino-1-naphthol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 4-Amino-1-naphthol hydrochloride as an antimicrobial agent?

A: While the exact mechanism is not fully elucidated in the provided research, 4-Amino-1-naphthol hydrochloride's antimicrobial activity is suggested to stem from its ability to inhibit enzyme activity. This is analogous to the proposed action of 2-methyl-1,4-naphthoquinone, where its high oxidation potential is believed to contribute to its enzyme inhibitory effects. [] Further research is needed to confirm the precise mechanism of 4-Amino-1-naphthol hydrochloride.

Q2: Against which microorganisms does 4-Amino-1-naphthol hydrochloride exhibit activity?

A: Research indicates that 4-Amino-1-naphthol hydrochloride demonstrates broad-spectrum antimicrobial activity. It inhibits the growth of various fungi, including Penicillium notatum and Trichophyton mentagrophytes, representing both non-pathogenic and pathogenic species. [] Additionally, it shows efficacy against a range of bacteria, including pathogenic strains, and acts as a preservative by inhibiting spoilage-causing bacteria and fungi in food and beverages. []

Q3: How does the antimicrobial activity of 4-Amino-1-naphthol hydrochloride compare to established antibiotics like penicillin?

A: Interestingly, 4-Amino-1-naphthol hydrochloride exhibits a synergistic effect with penicillin. When used in combination, they demonstrate enhanced effectiveness against Staphylococcus aureus, Proteus vulgaris, and Escherichia coli compared to either compound alone. [] This synergistic effect suggests a potential for combination therapies to combat bacterial infections.

Q4: What are the potential applications of 4-Amino-1-naphthol hydrochloride beyond its antimicrobial activity?

A: While its antimicrobial properties are prominent, 4-Amino-1-naphthol hydrochloride's structural similarity to vitamin K suggests potential applications in other areas. For instance, its ability to inhibit acid formation in saliva, similar to 2-methyl-1,4-naphthoquinone, hints at its potential use in preventing dental caries. [] Further research is warranted to explore these possibilities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)